molecular formula C12H13ClFN3 B2545051 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 925663-04-3

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B2545051
CAS No.: 925663-04-3
M. Wt: 253.71
InChI Key: PCYFSKARZNSSAM-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, along with two methyl groups on the pyrazole ring

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFSKARZNSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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